2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid
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Description
The compound “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” is a type of organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is aromatic as it meets the criteria of Hückel’s rule, which states that aromatic compounds must have a p-orbital on each atom and (4n+2) π electrons .
Molecular Structure Analysis
The molecular structure of “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” is characterized by the presence of a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing carbon, nitrogen, and sulfur atoms .Mechanism of Action
Mode of Action:
- Thiazole Ring : The thiazole ring (Fig. 1) is planar and aromatic. Its π-electrons delocalize across the sulfur atom, making it susceptible to electrophilic substitution at C-5 and nucleophilic substitution at C-2 . These properties suggest potential interactions with biomolecules.
Biochemical Pathways:
While specific pathways remain undisclosed, we can speculate based on related thiazole compounds:
- Antitumor Activity : Thiazoles exhibit antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives demonstrated potent activity against prostate cancer cells .
- Antimicrobial and Antifungal Properties : Thiazoles like sulfathiazole and abafungin possess antimicrobial and antifungal properties .
Action Environment:
Safety and Hazards
Based on the information available, “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” may pose certain hazards. It has been associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMWUQMRRZGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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